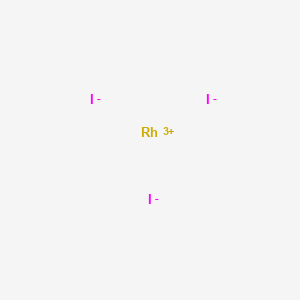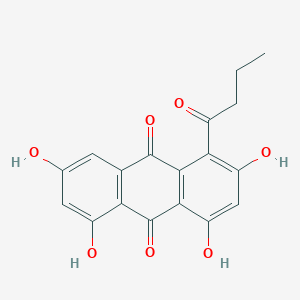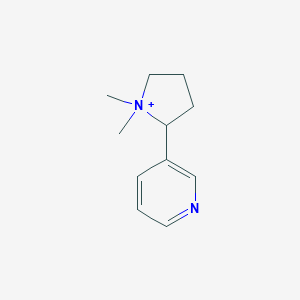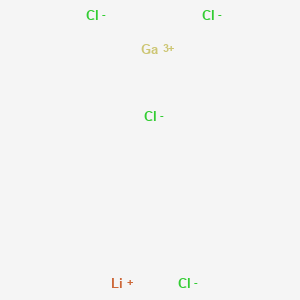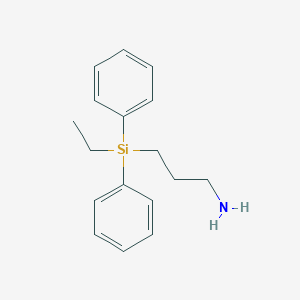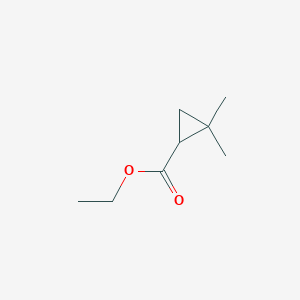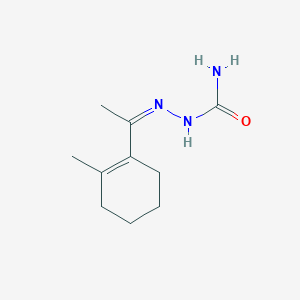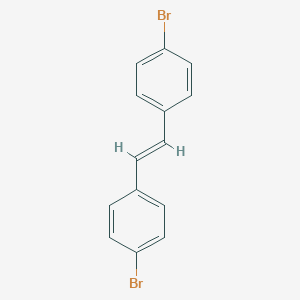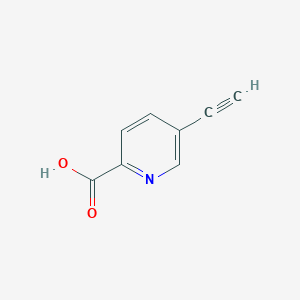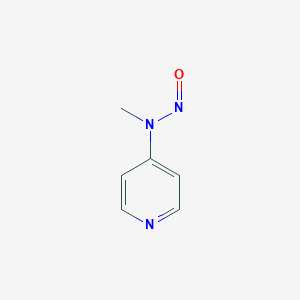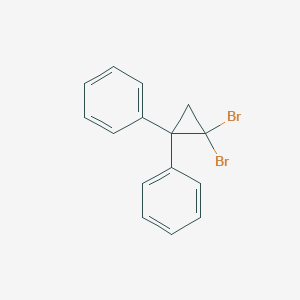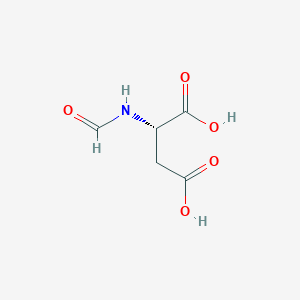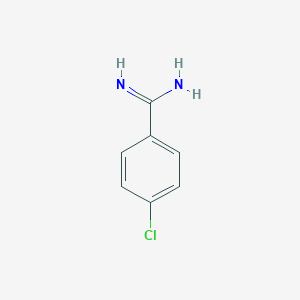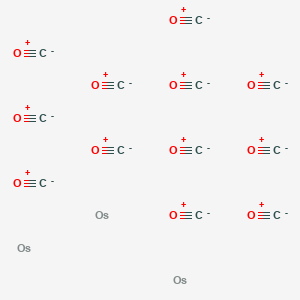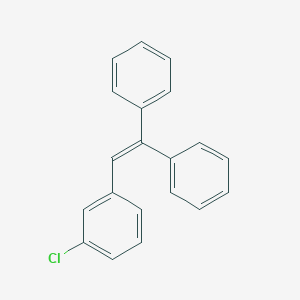
Ethylene, 2-(m-chlorophenyl)-1,1-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylene, 2-(m-chlorophenyl)-1,1-diphenyl- (also known as mepiquat chloride) is a plant growth regulator that is widely used in agriculture. It is a synthetic compound that is structurally similar to the natural plant hormone, gibberellin. Mepiquat chloride is used to control the growth of plants, increase crop yield, and improve the quality of agricultural products.
作用機序
Mepiquat chloride works by inhibiting the biosynthesis of gibberellin, a natural plant hormone that promotes stem elongation. By inhibiting gibberellin synthesis, mepiquat chloride reduces stem elongation and promotes lateral branching, resulting in a more compact plant structure.
生化学的および生理学的効果
Mepiquat chloride has been shown to have a wide range of biochemical and physiological effects on plants. It inhibits the biosynthesis of gibberellin, which results in reduced stem elongation and increased lateral branching. It also affects plant metabolism and photosynthesis, leading to changes in plant growth and development. Mepiquat chloride has been shown to improve the quality of agricultural products such as cotton, wheat, and rice by increasing yield and reducing lodging.
実験室実験の利点と制限
Mepiquat chloride is a useful tool for studying plant growth and development in the laboratory. It can be used to control plant height and promote lateral branching, which can be useful for studying the effects of plant structure on growth and development. However, mepiquat chloride has limitations in terms of its specificity and potential side effects on plant metabolism and physiology.
将来の方向性
There are several future directions for research on mepiquat chloride. One area of research is the development of new plant growth regulators that are more specific and have fewer side effects on plant metabolism and physiology. Another area of research is the use of mepiquat chloride in combination with other plant growth regulators to achieve specific growth and developmental outcomes. Finally, there is a need for more research on the long-term effects of mepiquat chloride on plant growth and development, as well as on the environment and human health.
合成法
Mepiquat chloride is synthesized by reacting 2-(m-chlorophenyl)-1,1-diphenylethanol with hydrochloric acid. The reaction produces mepiquat chloride, which is then purified and used as a plant growth regulator.
科学的研究の応用
Mepiquat chloride has been extensively studied for its effects on plant growth and development. It has been shown to inhibit stem elongation, increase lateral branching, and improve the quality of agricultural products such as cotton, wheat, and rice. Mepiquat chloride is also used to control plant height in ornamental plants and to increase the yield of fruit trees.
特性
CAS番号 |
18648-67-4 |
|---|---|
製品名 |
Ethylene, 2-(m-chlorophenyl)-1,1-diphenyl- |
分子式 |
C20H15Cl |
分子量 |
290.8 g/mol |
IUPAC名 |
1-chloro-3-(2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C20H15Cl/c21-19-13-7-8-16(14-19)15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15H |
InChIキー |
OWOPOOCVXXJSLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



